molecular formula C20H38N2O4 B14739426 Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate CAS No. 6315-75-9

Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate

Cat. No.: B14739426
CAS No.: 6315-75-9
M. Wt: 370.5 g/mol
InChI Key: IAHAWEWKXVLUIB-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate: is a chemical compound with the molecular formula C20H38N2O4 and a molecular weight of 370.5267 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethylaminoethyl groups and a cyclopentylpropanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate involves the reaction of diethylaminoethyl chloride with cyclopentylpropanedioic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yield of the compound. The final product is purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It is also utilized in the development of new biochemical assays .

Medicine: It is being investigated for its potential use in drug delivery systems and as a pharmacological tool to study receptor-ligand interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various polymers and resins .

Mechanism of Action

The mechanism of action of bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to the formation of a stable complex. This interaction can result in the inhibition or activation of the target molecule’s function, depending on the nature of the compound and the target .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Bis(2-diethylaminoethyl) 2-cyclopentylpropanedioate is unique due to its specific combination of diethylaminoethyl groups and cyclopentylpropanedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

6315-75-9

Molecular Formula

C20H38N2O4

Molecular Weight

370.5 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 2-cyclopentylpropanedioate

InChI

InChI=1S/C20H38N2O4/c1-5-21(6-2)13-15-25-19(23)18(17-11-9-10-12-17)20(24)26-16-14-22(7-3)8-4/h17-18H,5-16H2,1-4H3

InChI Key

IAHAWEWKXVLUIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCC1)C(=O)OCCN(CC)CC

Origin of Product

United States

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